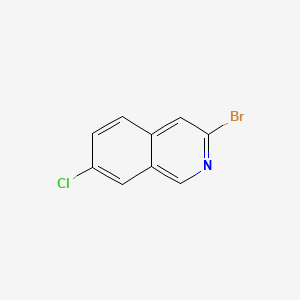

3-Bromo-7-chloroisoquinoline

説明

Overview of Isoquinoline (B145761) Derivatives as Privileged Scaffolds in Modern Therapeutics

Isoquinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation signifies that this structural motif is a recurring feature in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net The isoquinoline framework is present in numerous natural products, most notably alkaloids like morphine and codeine, which have profound physiological effects. semanticscholar.org Synthetic isoquinoline derivatives have also been extensively developed, leading to a wide array of pharmaceuticals with diverse therapeutic applications. nih.govresearchgate.net These applications span a broad spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions. nih.govresearchgate.netsemanticscholar.orgnih.gov The versatility of the isoquinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. rsc.orgnih.gov At least 38 therapeutic drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials. nih.gov

Significance of Halogenation in Modulating the Reactivity and Bioactivity of Isoquinoline Core Structures

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isoquinoline core is a key strategy for modulating its physicochemical properties and biological activity. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov For instance, the presence of halogens can alter the electron distribution within the aromatic system, thereby affecting the reactivity of the isoquinoline ring towards various chemical transformations. nih.govsmolecule.com This is particularly relevant for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of complex organic molecules. smolecule.com

From a biological perspective, halogenation can be critical for the bioactivity of natural products and pharmaceuticals. nih.gov The substitution of hydrogen with a halogen atom can lead to enhanced binding interactions with enzymes or receptors, often resulting in increased potency. nih.gov For example, the replacement of chlorine with bromine in certain antibiotics has been shown to significantly alter their antimicrobial profile. nih.gov In the context of isoquinolines, halogenation at specific positions can direct the molecule towards particular biological targets and modulate its therapeutic effects. nih.gov

Current Research Landscape Pertaining to Dihalo-substituted Isoquinolines

The study of dihalo-substituted isoquinolines is an active area of research, driven by the potential to create novel compounds with unique and potent biological activities. google.comsmolecule.com Researchers are exploring various combinations of halogens at different positions on the isoquinoline ring to systematically investigate their impact on pharmacological properties. For example, studies on dichloroisoquinolines have shown promise in the development of anticancer agents. smolecule.com The specific positioning of the two halogen atoms can lead to distinct biological outcomes, highlighting the importance of precise structural control. smolecule.com

Synthetic methodologies for the regioselective synthesis of dihalo-substituted isoquinolines are also a key focus of current research. acs.org The development of efficient and scalable routes to these compounds is crucial for enabling their further investigation in medicinal chemistry and materials science. acs.org Recent advancements in catalytic cross-coupling reactions and direct C-H functionalization have provided powerful tools for the synthesis of a wide range of dihalo-isoquinoline derivatives. acs.org

Rationale for In-Depth Academic Investigation of 3-Bromo-7-chloroisoquinoline

The specific compound, this compound, presents a compelling case for detailed academic investigation due to the unique combination and positioning of its halogen substituents. smolecule.comchemsrc.comsynquestlabs.com The presence of a bromine atom at the 3-position and a chlorine atom at the 7-position creates a distinct electronic and steric profile compared to other dihalo-isoquinolines. smolecule.com This unique arrangement is expected to influence its reactivity in chemical synthesis and its interaction with biological macromolecules.

The differential reactivity of the C-Br and C-Cl bonds offers opportunities for selective functionalization, allowing for the stepwise introduction of different substituents to build molecular complexity. This makes this compound a valuable building block for the synthesis of novel and diverse libraries of compounds for high-throughput screening and drug discovery. Furthermore, understanding the specific biological effects conferred by this particular substitution pattern can provide valuable insights into the structure-activity relationships of halogenated isoquinolines, contributing to the rational design of new therapeutic agents.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246552-90-8 | chemsrc.comsynquestlabs.comepa.gov |

| Molecular Formula | C9H5BrClN | chemsrc.comsynquestlabs.com |

| Molecular Weight | 242.50 g/mol | chemsrc.com |

| LogP | 3.65070 | chemsrc.com |

| PSA | 12.89000 | chemsrc.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-7-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725497 | |

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246552-90-8 | |

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 7 Chloroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromo-7-chloroisoquinoline

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halo-substituted nitrogen heterocycles. clockss.org In this compound, the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, the halogen at position 3 (bromine) is more susceptible to substitution than the halogen at position 7 (chlorine). The reaction typically proceeds via a two-step addition-elimination mechanism (ArSN2), involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this negatively charged intermediate. masterorganicchemistry.com In this molecule, the nitrogen atom serves this role effectively for the C-3 position. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to their order in SN1/SN2 reactions and is related to the electronegativity of the halogen influencing the rate-determining attack of the nucleophile. researchgate.net However, the C-Br bond is weaker than the C-Cl bond, which can influence the elimination step.

Reactions are typically carried out in polar aprotic solvents like DMF or DMSO, which can stabilize the charged intermediate. Common nucleophiles include alkoxides, amines, and thiolates. Given the higher activation of the C-3 position, selective substitution of the bromine atom is expected under controlled conditions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 7-Chloro-3-methoxyisoquinoline |

| Amine | Morpholine | 4-(7-Chloroisoquinolin-3-yl)morpholine |

In some cases, reactions with strong bases like sodium amide in liquid ammonia (B1221849) can proceed through a benzyne-type elimination-addition mechanism, which can lead to substitution at a position adjacent to the leaving group (cine substitution). govtpgcdatia.ac.in Furthermore, reactions with certain nucleophiles like phenylacetonitrile (B145931) in the presence of a strong base can lead to more complex ring-transformation products instead of simple substitution. clockss.org

Electrophilic Aromatic Substitution Reactions on the this compound Nucleus

The isoquinoline (B145761) ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the protonated or Lewis acid-complexed nitrogen atom under typical EAS conditions. libretexts.org When these reactions do occur, substitution preferentially takes place on the benzene (B151609) ring (the carbocyclic ring) rather than the highly deactivated pyridine ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which typically require harsh conditions, such as the use of strong acids and elevated temperatures. masterorganicchemistry.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-7-chloro-5-nitroisoquinoline and/or 3-Bromo-7-chloro-8-nitroisoquinoline |

| Bromination | Br₂ / FeBr₃ | 3,5-Dibromo-7-chloroisoquinoline and/or 3,8-Dibromo-7-chloroisoquinoline |

Radical Reactions Involving the Halogen Atoms or Isoquinoline Core of this compound

Information on specific radical reactions of this compound is limited. However, the reactivity can be inferred from general principles. The carbon-halogen bonds can undergo homolytic cleavage under photolytic or high-temperature conditions, or in the presence of a radical initiator. The C-Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol) and would be expected to cleave preferentially to form an isoquinolin-3-yl radical.

This radical intermediate could then participate in various reactions:

Hydrogen Abstraction: Reaction with a hydrogen-donor solvent to yield 7-chloroisoquinoline.

Radical Substitution: Reaction with other radical species.

Coupling/Dimerization: Reaction with another radical to form a bi-isoquinoline derivative.

Indium-mediated radical allylation is a known method for forming C-C bonds, suggesting that under appropriate conditions, the C-Br bond could be targeted for such transformations. researchgate.net

Oxidative and Reductive Transformations of this compound

The oxidative and reductive chemistry of this compound is expected to involve the nitrogen atom, the aromatic rings, and the halogen substituents.

Oxidation: Treatment with peroxy acids (e.g., m-CPBA) would likely lead to oxidation of the nitrogen atom to form this compound N-oxide. This N-oxide derivative could exhibit altered reactivity, particularly in substitution reactions. Under more aggressive oxidative conditions (e.g., KMnO₄, O₃), degradation of the aromatic rings can occur.

Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for the reduction of halogenated aromatic compounds. This process, known as hydrodehalogenation, would likely occur in a stepwise manner. Due to the lower bond strength, the C-Br bond would be reduced more readily than the C-Cl bond.

Selective Debromination: Under mild conditions, reduction could selectively remove the bromine atom to yield 7-chloroisoquinoline.

Complete Dehalogenation: Under more forcing conditions, both halogens could be removed to give isoquinoline.

Ring Reduction: Under very harsh conditions (high pressure and/or specific catalysts like Rhodium or Ruthenium), the heterocyclic ring system itself could be reduced to form tetrahydroisoquinoline derivatives.

The reduction of nitro groups to amines on related heterocyclic systems using reagents like Zn/HCl has been demonstrated, indicating that if a nitro derivative of the title compound were formed, it could be readily converted to an amino group. rsc.org

Table 3: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound N-oxide |

| Reductive Debromination | H₂, Pd/C (mild conditions) | 7-Chloroisoquinoline |

Computational Elucidation of Reaction Pathways and Transition States for this compound Reactivity

While specific computational studies on this compound are not widely available, Density Functional Theory (DFT) calculations are a powerful tool for predicting its reactivity. researchgate.net Such studies have been performed on related molecules like 6-chloroquinoline (B1265530) and 1-chloroisoquinoline, providing a framework for understanding the title compound. researchgate.netdergipark.org.tr

A typical computational approach would involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Electronic Property Analysis:

Molecular Electrostatic Potential (MEP) Map: Visualizing the electron-rich and electron-poor regions of the molecule. This would likely show a negative potential (red) around the nitrogen atom, making it a site for protonation or Lewis acid coordination, and positive potential (blue) on the hydrogen atoms. The map would help predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The distribution of the LUMO would indicate the most likely sites for nucleophilic attack (expected to be concentrated on the pyridine ring, particularly C-3 and C-1). The distribution of the HOMO would indicate the most likely sites for electrophilic attack (expected on the benzene ring). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: Calculating atomic charges to quantify the electron distribution and identify the most electrophilic and nucleophilic atoms. researchgate.net

Reaction Pathway Modeling: Simulating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies (ΔG‡), providing a quantitative prediction of reaction rates and regioselectivity for different pathways (e.g., SNAr at C-3 vs. C-7, or EAS at C-5 vs. C-8).

For this compound, computational studies could definitively predict the regioselectivity of substitution reactions and rationalize the observed reactivity patterns by providing detailed energetic profiles of the transition states. rsc.org

Applications of 3 Bromo 7 Chloroisoquinoline As a Key Intermediate in Organic Synthesis

Synthesis of Complex Heterocyclic Systems Featuring the 3-Bromo-7-chloroisoquinoline Moiety

The strategic placement of bromine and chlorine atoms on the isoquinoline (B145761) scaffold makes this compound an ideal precursor for synthesizing elaborate heterocyclic systems. Chemists can leverage the differential reactivity of the C-Br and C-Cl bonds in sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. smolecule.comrsc.org

Typically, the more labile C-Br bond at the 3-position is addressed first under milder palladium-catalyzed conditions, leaving the C-Cl bond at the 7-position intact for a subsequent transformation. This stepwise approach allows for the controlled introduction of different substituents at two distinct points on the isoquinoline core. For instance, a Sonogashira coupling can be performed at the C3 position to introduce an alkyne group, followed by a Suzuki coupling at the C7 position to add an aryl or heteroaryl moiety. organic-chemistry.orgnih.gov This methodology facilitates the creation of poly-functionalized isoquinolines which can serve as scaffolds for more complex, fused, or multi-component heterocyclic structures.

In one documented reaction, 3-bromo- (B131339) and 3-chloroisoquinolines were converted into 2-amino-3-phenyl-1-naphthalenecarbonitrile through a ring-transformation reaction with phenylacetonitrile (B145931), showcasing another pathway to complex carbocyclic and heterocyclic systems starting from halogenated isoquinolines. clockss.org

Preparation of Structurally Diverse Libraries for Chemical Biology and Drug Discovery

The generation of compound libraries is a cornerstone of modern drug discovery, providing a broad collection of molecules for screening against biological targets. openaccessjournals.comrjsocmed.com this compound is an excellent starting scaffold for creating such libraries due to its capacity for divergent synthesis. The two halogen atoms serve as handles for introducing a wide array of chemical groups through various cross-coupling reactions. acs.org

The process often involves a "split-and-pool" synthesis strategy. vipergen.com A large batch of this compound can be reacted with a set of, for example, ten different boronic acids in a Suzuki coupling targeting the C3 position. This creates a pool of ten unique 3-aryl-7-chloroisoquinolines. This pool can then be split and each of the ten compounds can be subjected to a second round of coupling at the C7 position with another set of coupling partners. This combinatorial approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, common intermediate. nih.govenamine.net These libraries, centered on the isoquinoline core—a known "privileged scaffold" in medicinal chemistry—are then used in high-throughput screening campaigns to identify hit compounds for various therapeutic targets, such as protein kinases or G-protein coupled receptors. nih.gov

Derivatization Strategies for Enhancing Pharmacological Profiles of Isoquinoline Scaffolds

The isoquinoline framework is present in numerous bioactive natural products and synthetic pharmaceutical agents. nih.gov Derivatization of a lead compound is a critical step in drug development, aimed at optimizing its potency, selectivity, and pharmacokinetic properties. This compound provides a platform for systematic structure-activity relationship (SAR) studies.

Research has demonstrated that substituents on the isoquinoline ring significantly influence biological activity. For example, in the development of kinase inhibitors, specific substitutions at the C3 and C7 positions can drastically alter binding affinity and selectivity for the target enzyme. nih.govnih.gov A common strategy involves synthesizing a series of analogues where various aryl, heteroaryl, alkyl, or amine groups are introduced at the C3 and C7 positions via palladium-catalyzed reactions. beilstein-journals.org

For example, a study on inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase involved the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles. nih.gov This work highlighted that the inhibitory effect was highly dependent on the nature of the substituent at the 7-position of the isoquinoline scaffold, which could be introduced by targeting the chlorine atom of an appropriate precursor. nih.gov Similarly, potent and selective CHK1 kinase inhibitors based on an isoquinoline scaffold were developed, where modifications guided by structural biology led to compounds with improved activity. nih.gov The ability to selectively modify the 3- and 7-positions of the isoquinoline core using this compound as a starting material is crucial for such optimization efforts.

Table 1: Examples of Derivatization Reactions on Halogenated Isoquinolines for Pharmacological Studies This table is illustrative, based on common reactions for this class of compounds.

| Reaction Type | Position Targeted | Coupling Partner | Resulting Moiety | Potential Pharmacological Target |

|---|---|---|---|---|

| Suzuki Coupling | C3 (from Bromo) | Phenylboronic acid | 3-Phenyl | Kinases, GPCRs |

| Buchwald-Hartwig Amination | C3 (from Bromo) | Aniline | 3-Anilino | Kinases, Transporters |

| Sonogashira Coupling | C3 (from Bromo) | Trimethylsilylacetylene | 3-Ethynyl | Enzymes, Ion Channels |

| Suzuki Coupling | C7 (from Chloro) | Pyridine-3-boronic acid | 7-(Pyridin-3-yl) | Kinases, Phosphodiesterases |

| Heck Reaction | C7 (from Chloro) | Ethyl acrylate | 7-(Ethyl acrylate) | Proteases, Receptors |

Utilization in the Construction of Natural Product Analogues with Isoquinoline Substructures

Many complex natural products possess an isoquinoline core that is fundamental to their biological activity. However, total synthesis of these natural products can be long and arduous. This compound offers a strategic advantage for the synthesis of simplified or modified analogues of these natural products. harvard.edu These analogues can retain the key pharmacophore of the natural product while being more synthetically accessible.

For instance, in a program aimed at synthesizing analogues of cortistatin A, a marine natural product with potent anti-angiogenic activity, a versatile method for creating highly substituted isoquinolines was developed. harvard.edunih.gov This approach allows for the rapid assembly of complex isoquinoline structures that mimic portions of the natural product. Using a building block like this compound would enable chemists to introduce key side chains or ring systems found in the natural product via selective cross-coupling reactions, thereby generating novel analogues for biological evaluation. This strategy facilitates the exploration of the SAR of the natural product and can lead to the discovery of new agents with improved therapeutic properties.

Medicinal Chemistry and Biological Activity Investigations of 3 Bromo 7 Chloroisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Bromo-7-chloroisoquinoline and its Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For halogenated isoquinolines, the position and nature of the halogen atoms are critical determinants of their pharmacological effects.

The presence of electron-withdrawing groups like bromine and chlorine on the isoquinoline (B145761) ring, as seen in this compound, can enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate passage through biological membranes, potentially leading to improved bioavailability and interaction with intracellular targets.

Research on related halogenated isoquinolines has highlighted the importance of substituent positioning. For instance, in some series of isoquinoline derivatives, the presence of electron-withdrawing groups at specific positions has been correlated with increased potency against certain cancer cell lines. While direct SAR studies on a wide range of functionalized this compound analogues are not extensively documented in publicly available research, the principles derived from similar structures, such as 3-bromo-1-chloroisoquinoline (B6156925) and other di-halogenated isoquinolines, suggest that modifications at other positions of the this compound core would significantly impact biological activity. The unique electronic and steric properties imparted by the bromine at position 3 and the chlorine at position 7 create a distinct chemical entity for further functionalization and SAR exploration.

Exploration of Anticancer Potential of Isoquinoline Derivatives

The isoquinoline framework is a key component of many natural and synthetic compounds with demonstrated anticancer properties. Halogenation can further enhance this activity.

While specific studies on the cytotoxic mechanisms of this compound are not widely available, research on analogous compounds provides insights into potential mechanisms. For example, studies on 3-bromo-6-chloroisoquinoline (B573110) have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism is thought to involve the modulation of key signaling pathways that regulate the cell cycle and induce apoptosis (programmed cell death).

For the related compound, 4-bromo-1-chloro-7-methylisoquinoline, in vitro assays have demonstrated its ability to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM, with the proposed mechanism being the induction of apoptosis through the activation of specific signaling pathways. It is plausible that this compound derivatives could exert similar effects, potentially through the generation of reactive oxygen species (ROS) and cell cycle arrest, which are common mechanisms for many cytotoxic agents.

Table 1: Anticancer Activity of a Related Halogenated Isoquinoline Derivative Interactive table available in the online version.

| Compound | Cell Line | IC50 (µM) |

|---|

Data is illustrative and based on a related compound to suggest potential activity.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. Substituted isoquinolines have been investigated as kinase inhibitors. For instance, certain isoquinoline derivatives have been shown to inhibit checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response. nih.gov The optimization of isoquinoline scaffolds has led to the identification of potent and selective CHK1 inhibitors. nih.gov

Mechanisms of Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Antimicrobial and Antifungal Efficacy of Halogenated Isoquinolines

The emergence of antibiotic-resistant microbial strains has created an urgent need for new antimicrobial agents. Halogenated compounds, including isoquinolines, have shown promise in this area.

Research on 3-bromo-6-chloroisoquinoline has demonstrated its antimicrobial activity against various bacterial strains. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For example, minimum inhibitory concentration (MIC) values have been reported for this compound against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of a Related Halogenated Isoquinoline Interactive table available in the online version.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Data for 3-bromo-6-chloroisoquinoline, indicating the potential antimicrobial profile of this class of compounds.

The addition of lipophilic chloro and bromo substituents has been noted to increase the antimicrobial activity in some series of heterocyclic compounds. turkjps.org This suggests that this compound and its derivatives could also possess significant antimicrobial and potentially antifungal properties, although specific studies are required to confirm this.

Anti-inflammatory and Immunomodulatory Effects of this compound Compounds

Chronic inflammation is a key factor in the pathogenesis of many diseases. Isoquinoline alkaloids and their derivatives have been investigated for their anti-inflammatory properties. Studies on 3-bromo isoquinoline derivatives have suggested noteworthy analgesic and anti-inflammatory activity. researchgate.netjptcp.com These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.

For instance, some indole-imidazolidine derivatives containing a bromo-benzyl group have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models of inflammation. nih.gov While not directly involving the this compound structure, these findings highlight the potential of bromo-substituted heterocyclic compounds to exert anti-inflammatory effects. Molecular docking studies of 3-bromo isoquinoline derivatives have also suggested potential interactions with inflammatory targets like COX-2. researchgate.net It is hypothesized that this compound derivatives could modulate inflammatory pathways, but experimental validation is needed.

Neuropharmacological Properties and Potential in Central Nervous System Disorders

Isoquinoline derivatives have a long history of investigation for their effects on the central nervous system (CNS). Some have been explored for their potential in treating neurodegenerative diseases and other CNS disorders. For example, a patent application has described 7-bromo-3-chloroisoquinoline (B1373799) as a starting material for the synthesis of compounds for treating Huntington's disease. google.com

Furthermore, palladium-catalyzed C-N cross-coupling reactions, a common method for functionalizing isoquinolines, have been used to synthesize compounds that act as negative modulators of metabotropic glutamate (B1630785) receptors, which are implicated in various CNS disorders. acs.org The development of D3 receptor preferring agonists based on an isoquinoline-piperazine scaffold for potential use in Parkinson's disease also underscores the versatility of this heterocyclic system in neuropharmacology. nih.gov Although specific neuropharmacological studies on this compound are sparse, its structural features make it a candidate for exploration in the context of CNS drug discovery.

Antiparasitic and Antiviral Activities Associated with Isoquinoline Derivatives

The isoquinoline core is a recognized pharmacophore in the development of antiparasitic and antiviral agents. nih.gov For instance, isoquinoline derivatives have shown promise in the fight against various parasitic diseases. researchgate.net The general structural class of isoquinolines has been investigated for activity against parasites such as Leishmania and Trypanosoma. researchgate.netnih.govunl.pt

Although direct studies on the antiparasitic activity of this compound derivatives are not readily found, research on analogous compounds provides valuable insights. For example, studies on other substituted isoquinolines have demonstrated their potential to inhibit parasitic growth. The development of novel antiparasitic agents is a critical area of research, and the unique electronic and steric properties conferred by the bromo and chloro substituents on the this compound scaffold make its derivatives interesting candidates for future screening and evaluation.

In the realm of antiviral research, isoquinoline alkaloids have demonstrated inhibitory activities against a range of viruses. researchgate.net The emergence of new viral threats necessitates the exploration of diverse chemical scaffolds for novel antiviral drugs. While specific antiviral screening data for this compound derivatives is not available in the reviewed literature, the broader class of isoquinolines has been a source of compounds with antiviral potential. For example, some isoquinoline derivatives have been investigated for their ability to inhibit viral replication. researchgate.net The synthesis of a library of this compound derivatives for broad-spectrum antiviral screening could therefore be a promising research direction.

Investigation of Enzyme Inhibition and Receptor Binding Profiles

The ability of a compound to selectively interact with specific enzymes or receptors is fundamental to its therapeutic effect. Halogenated isoquinolines are often designed as inhibitors of various enzymes, particularly kinases, or as ligands for specific receptors. nih.gov The bromine and chlorine atoms on the this compound ring can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity for a target protein. researchgate.net

Research on structurally similar compounds, such as 3-Bromo-6-chloroisoquinoline, suggests that this class of molecules can act as valuable building blocks for the synthesis of enzyme inhibitors and receptor modulators. For instance, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting the potential of this scaffold in developing novel antibacterial agents with activity against resistant strains. nih.gov Furthermore, derivatives of 3-bromoisoquinoline (B184082) have been synthesized and evaluated as ligands for various receptors, indicating the versatility of this substitution pattern in medicinal chemistry. researchgate.net

The exploration of this compound derivatives as inhibitors of specific enzyme families, such as kinases which are often implicated in cancer and inflammatory diseases, represents a logical and potentially fruitful area of investigation. Molecular modeling and docking studies could aid in the rational design of derivatives with high affinity and selectivity for desired biological targets.

While direct experimental data on the biological activities of this compound derivatives remains scarce, the collective evidence from related isoquinoline compounds strongly suggests that this scaffold holds significant promise for the development of new therapeutic agents. Future research efforts focused on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives are warranted to unlock their full medicinal potential.

Computational and Theoretical Chemistry Studies on 3 Bromo 7 Chloroisoquinoline

Quantum Chemical Calculations for Electronic Structure, Aromaticity, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-bromo-7-chloroisoquinoline. Methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, aromaticity, and various reactivity descriptors.

Electronic Structure and Aromaticity: The geometry, vibrational frequencies, and electronic properties of the isoquinoline (B145761) core have been studied using DFT with functionals like B3LYP and basis sets such as 6-31G*. nih.govresearchgate.net For this compound, the presence of two different halogen atoms at positions 3 and 7 significantly influences the electron distribution within the aromatic system. The bromine atom at position 3 and the chlorine atom at position 7, both being electron-withdrawing groups, would decrease the electron density on the isoquinoline ring system. This affects the molecule's aromaticity and the bond lengths between the atoms. researchgate.net

Reactivity Descriptors: Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and dipole moment can be calculated. researchgate.net For halogenated heterocycles, the positions of the halogens are critical in determining the sites susceptible to nucleophilic or electrophilic attack. jchemrev.com The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. tandfonline.com In a study on indolo[3,2-c]isoquinoline hybrids, the HOMO-LUMO energy gap was calculated to be 8.39 eV for one of the derivatives. tandfonline.com For this compound, the precise values of these descriptors would depend on the specific computational method used.

Hypothetical Reactivity Descriptor Data for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Chemical Hardness | 2.35 eV | Measures the resistance to change in electron distribution. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions with this compound Analogs

Molecular docking and dynamics simulations are powerful tools for investigating how molecules like this compound and its analogs might interact with protein targets, offering insights into their potential biological activities.

Molecular Docking: Docking studies on various isoquinoline derivatives have been performed to predict their binding affinities and modes of interaction with different protein targets. eurekaselect.comrsc.orgrsc.org For instance, isoquinoline derivatives have been investigated as potential inhibitors of SARS-CoV-2 Mpro and Leucine (B10760876) Aminopeptidase (LAP). eurekaselect.comresearchgate.net These studies reveal that the isoquinoline scaffold can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of these proteins. researchgate.net For this compound, the bromine and chlorine atoms could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a receptor.

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of ligand-protein complexes over time. eurekaselect.com In a study on synthetic isoquinolines as potential inhibitors of SARS-CoV-2 Mpro, MD simulations were performed to verify the stability of the ligand-protein complex. eurekaselect.com Such simulations for this compound bound to a target protein would provide information on the conformational changes and the dynamic nature of the interactions.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools are frequently used to estimate these properties for novel compounds.

ADME Profile: For halogenated heterocyclic compounds, properties such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key determinants of their ADME profile. biointerfaceresearch.com Halogenation can significantly impact these properties. For example, the introduction of bromine and chlorine atoms generally increases lipophilicity, which can affect absorption and distribution. ljmu.ac.uk Online tools and software can predict these properties and assess the "drug-likeness" of a compound based on rules like Lipinski's rule of five. irjmets.comnih.gov Studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues showed that halogen-substituted compounds were promising orally active drug candidates based on in-silico ADMET studies. tandfonline.com

Predicted ADME Properties for Isoquinoline Analogs

| Property | Predicted Value for 7-Bromo-1-chloroisoquinoline (B1277138) chemscene.com | Predicted Value for 7-Bromo-3-chloroisoquinoline-4-carbaldehyde chemscene.com |

|---|---|---|

| TPSA | 12.89 Ų | 29.96 Ų |

| LogP | 3.6507 | 3.4632 |

| Hydrogen Bond Acceptors | 1 | 2 |

| Hydrogen Bond Donors | 0 | 0 |

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional structure and electronic properties of this compound are intrinsically linked through conformational and stereoelectronic effects.

Conformational Analysis: While the isoquinoline ring system is largely planar, the substituents can influence its fine geometry. Conformational analysis of dihalogenated aromatic compounds reveals how the size and nature of the halogens affect bond lengths and angles. mdpi.com In a study of halogenated pyran analogues, it was found that repulsion between axial halogen atoms can lead to deviations in the ring's torsion angles. beilstein-journals.org For this compound, the interaction between the lone pairs of the nitrogen atom and the adjacent C-Br bond, as well as long-range interactions between the two halogens, could introduce subtle conformational preferences.

Stereoelectronic Effects: Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, are important in understanding the reactivity of this compound. The electron-withdrawing nature of the bromine and chlorine atoms will affect the electronic landscape of the entire molecule, influencing its reactivity in, for example, palladium-catalyzed cross-coupling reactions. nih.govnih.gov The relative bond dissociation energies of the C-Br and C-Cl bonds are a key factor in predicting the regioselectivity of such reactions. nih.govnih.govacs.org

Density Functional Theory (DFT) Applications in Understanding Spectroscopy and Reactivity

DFT is a versatile tool for predicting and interpreting the spectroscopic properties and reactivity of molecules like this compound.

Spectroscopy: DFT calculations can accurately predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The calculated vibrational frequencies for isoquinoline and its derivatives have shown good agreement with experimental spectra. nih.govresearchgate.net For this compound, DFT could be used to assign specific vibrational modes to the C-Br and C-Cl stretching and bending frequencies, providing a spectroscopic signature for the molecule.

Reactivity: DFT calculations provide quantitative insights into the reactivity of halogenated heterocycles. jchemrev.comnih.gov For instance, the computed bond dissociation energies (BDEs) of C-halogen bonds can predict the selectivity in cross-coupling reactions. nih.govnih.gov Studies have shown a nearly linear correlation between C-Br and C-Cl BDEs, with the C-Cl bond being stronger. nih.gov This suggests that in a reaction involving the cleavage of a carbon-halogen bond, the C-Br bond in this compound would likely be more reactive than the C-Cl bond.

Calculated Bond Dissociation Energies (BDEs) for Halobenzenes

| Molecule | Experimental BDE (kcal/mol) | Calculated BDE (B3LYP) (kcal/mol) |

|---|---|---|

| Chlorobenzene | 97.6 nih.gov | 91.0 nih.gov |

This data for halobenzenes provides a reference for what could be expected for the C-Cl and C-Br bonds in this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 7 Chloroisoquinoline and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-bromo-7-chloroisoquinoline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and for differentiating it from other possible isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Protons on the pyridine (B92270) ring will exhibit different shifts compared to those on the benzene (B151609) ring. The coupling patterns (e.g., doublets, singlets) and coupling constants (J-values) provide information about the proximity of neighboring protons, which is key to assigning each signal to a specific proton on the isoquinoline (B145761) core. For instance, the proton at C1 would likely appear as a singlet, while the protons on the carbocyclic ring would show a more complex splitting pattern due to their respective couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~8.5 | ~152 |

| C3 | - | ~120 |

| C4 | ~7.8 | ~125 |

| C5 | ~7.9 | ~128 |

| C6 | ~7.6 | ~130 |

| C7 | - | ~135 |

| C8 | ~8.1 | ~127 |

| C4a | - | ~136 |

| C8a | - | ~129 |

Note: These are predicted values based on known substituent effects on the isoquinoline ring system and may vary from experimental data.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electron impact (EI) ionization is a common method for generating the molecular ion and subsequent fragment ions.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, which provides a high degree of confidence in the elemental composition. The monoisotopic mass of this compound is approximately 240.929 g/mol . epa.gov

The fragmentation of halogenated aromatic compounds in MS often involves the initial loss of the halogen atoms. miamioh.edu The principal fragmentation pathway for this compound is expected to be the loss of a bromine radical (Br•) due to the weaker C-Br bond compared to the C-Cl bond, followed by the loss of a chlorine radical (Cl•). Other potential fragmentations include the loss of small neutral molecules like HCN. High-resolution mass spectrometry (HRMS) allows for the precise mass measurement of the molecular ion and its fragments, further confirming their elemental formulas.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Description |

| [M]⁺ | 241 | Molecular Ion |

| [M+2]⁺ | 243 | Isotope peak (from ³⁷Cl or ⁸¹Br) |

| [M+4]⁺ | 245 | Isotope peak (from ³⁷Cl and ⁸¹Br) |

| [M-Br]⁺ | 162 | Loss of Bromine radical |

| [M-Cl]⁺ | 206 | Loss of Chlorine radical |

| [M-Br-HCN]⁺ | 135 | Loss of Bromine and Hydrogen Cyanide |

X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the isoquinoline ring system.

Of particular interest in the crystal structure of this compound would be the non-covalent interactions, such as halogen bonding. Both bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen atom of an adjacent molecule or the π-system of the aromatic rings. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The analysis of the crystal structure would reveal the unit cell dimensions and the space group, providing a complete picture of the solid-state molecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. cigrjournal.org These two techniques are complementary; a vibrational mode that is strong in the IR spectrum is often weak in the Raman spectrum, and vice-versa. acs.org

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline core (in the 1400-1600 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. chemicalbook.com

The Raman spectrum will also show these vibrations, but with different relative intensities. For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for routine identification and for studying intermolecular interactions in the solid state. up.ac.za

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C / C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bending | 1000 - 1300 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| C-Br Stretch | 500 - 600 | FT-IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions and Quantification in Solution

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying conjugated systems like isoquinoline. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show multiple absorption bands corresponding to π → π* transitions.

The positions and intensities of these absorption maxima (λ_max) are sensitive to the substitution pattern on the isoquinoline ring. The presence of the halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent isoquinoline molecule. UV-Visible spectroscopy is also a valuable tool for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. This is particularly useful for monitoring reaction progress during the synthesis of this compound and its intermediates.

Future Perspectives and Emerging Research Trajectories for 3 Bromo 7 Chloroisoquinoline

Development of Sustainable and Scalable Synthetic Routes for 3-Bromo-7-chloroisoquinoline

The synthesis of highly substituted isoquinolines like this compound is crucial for enabling its exploration in various fields. Traditional synthesis methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often have limitations, including harsh reaction conditions, a narrow substrate scope, and low yields. Consequently, modern research is focused on developing more efficient, sustainable, and scalable synthetic routes.

A common approach for synthesizing this compound involves the selective bromination of 3-chloroisoquinoline. smolecule.com However, the future of its synthesis lies in greener chemistry. This includes the use of less expensive and more abundant 3d-transition metal catalysts such as ruthenium, rhodium, iron, and copper, which are seen as sustainable alternatives to precious metals like palladium. bohrium.comresearchgate.net These catalytic systems can facilitate reactions under milder conditions and often with higher atom economy. For instance, ruthenium-catalyzed C-H functionalization and cyclization reactions represent a more direct and efficient way to construct the isoquinoline (B145761) core, avoiding the need for pre-functionalized starting materials. organic-chemistry.org The use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) in conjunction with recyclable catalysts further enhances the environmental friendliness of these processes. ajgreenchem.com

Future research will likely focus on optimizing these catalytic methods to improve yields, regioselectivity, and functional group tolerance, making the synthesis of this compound and its derivatives more cost-effective and environmentally benign for large-scale production.

Table 1: Comparison of Synthetic Approaches for Isoquinoline Derivatives

| Method | Catalyst/Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods | Strong acids, high temperatures | Well-established procedures | Harsh conditions, low yields, limited substrate scope |

| Palladium/Nickel Catalysis | Pd or Ni catalysts, o-halobenzimines | Good for specific transformations | Use of pre-activated substrates, precious metal catalysts ajgreenchem.com |

| Rhodium/Ruthenium Catalysis | [Ru(p-cymene)Cl2]2, Cp*RhIII | High regioselectivity, milder conditions, C-H activation organic-chemistry.orgnih.govacs.org | Catalyst cost and recycling |

| Green Synthesis | Ru(II)/PEG-400, Cu(OAc)2 | Biodegradable solvent, reusable catalyst, high atom economy ajgreenchem.com | Optimization for specific substrates |

Exploration of Novel Biological Targets and Therapeutic Applications for Isoquinoline Scaffolds

The isoquinoline scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netamerigoscientific.com this compound serves as a key building block for synthesizing novel pharmaceutical compounds and is used in biochemical studies to probe enzyme and receptor functions. smolecule.com

The future in this area involves identifying novel biological targets for isoquinoline-based compounds. The presence of halogen atoms on the this compound ring can significantly influence its binding affinity and selectivity for specific biological targets. smolecule.com Research is expanding to explore its potential against a variety of diseases:

Oncology : Isoquinoline derivatives have shown efficacy against cancer by inducing apoptosis, inhibiting tubulin polymerization, and interrupting cell migration. researchgate.net Future work could focus on specific targets like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov Other targets include protein kinase C (PKC) and cytochrome P450 enzymes. smolecule.comresearchoutreach.org

Infectious Diseases : The scaffold has demonstrated broad-spectrum antimicrobial activity. nih.govamerigoscientific.com Analogues have been investigated as potential treatments for Chagas disease by targeting Trypanosoma cruzi amastigotes and for tuberculosis by acting against Mycobacterium tuberculosis. nih.govfrontiersin.org The search for novel isoquinolines as promising drug leads against various pathogens remains an active field of study. nih.gov

Neurodegenerative Diseases : Some isoquinoline alkaloids are being explored for their neuroprotective effects and their potential to modulate neuroinflammation, a key process in diseases like Alzheimer's. researchgate.net

The exploration of these therapeutic avenues will be driven by screening libraries of this compound analogues against diverse biological targets to uncover new lead compounds for drug development. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The process of discovering and developing new drugs is being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These computational tools offer the potential to significantly accelerate the identification of promising drug candidates based on the this compound scaffold, making the process faster and more cost-effective. mdpi.comannualreviews.org

Future applications of AI in this context include:

De Novo Drug Design : Generative AI models can design vast libraries of novel virtual molecules based on the isoquinoline core. mdpi.comucl.ac.uk These models learn the underlying chemical rules from existing data to propose new structures with desired properties, such as enhanced potency or improved safety profiles.

Predictive Modeling : ML algorithms can be trained on large datasets to predict various properties of new this compound analogues. mdpi.comnih.gov This includes predicting their binding affinity to specific biological targets, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. mdpi.comnih.gov

In Silico Screening : Virtual screening of large compound libraries against biological targets is a key application. mdpi.comnih.gov For example, in silico studies have been used to screen isoquinoline compounds against viral proteins like the SARS-CoV-2 spike protein and enzymes such as leucine (B10760876) aminopeptidase. mdpi.comnih.govnih.gov This allows researchers to prioritize a smaller number of promising candidates for expensive and time-consuming laboratory synthesis and testing.

By integrating AI and ML, researchers can more rationally design and optimize this compound derivatives, increasing the probability of success in the drug development pipeline. ucl.ac.uk

Potential Applications in Materials Science, Catalysis, and Photochemistry

Beyond its biomedical potential, the unique electronic and optical properties of the isoquinoline ring system open up applications in materials science and other industrial fields. amerigoscientific.comnumberanalytics.com The specific structure of this compound, with its halogen substituents, makes it a versatile building block for creating advanced materials. smolecule.com

Emerging research trajectories in this area include:

Materials Science : Isoquinoline derivatives are being explored for their use in organic electronics. amerigoscientific.com Their tunable chemical structures allow for the design of materials with specific electrical and optical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, and conductive polymers. smolecule.comamerigoscientific.comnumberanalytics.com

Catalysis : The isoquinoline scaffold itself can be incorporated into ligands for transition metal catalysts. Furthermore, the bromine and chlorine atoms on this compound are reactive sites that can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This reactivity is fundamental for synthesizing more complex molecules and polymers for various material applications.

Photochemistry : The aromatic nature of the isoquinoline ring suggests potential applications in photochemistry. Halogenated aromatic compounds can exhibit interesting photophysical properties, which could be harnessed for developing photosensitizers, fluorescent probes, or other light-interactive materials.

Future studies will likely focus on synthesizing novel polymers and materials from this compound and characterizing their physical and chemical properties for these advanced applications.

Translational Research and Pre-clinical Development of Promising Analogues

The ultimate goal of medicinal chemistry research on this compound is to translate promising laboratory findings into effective clinical therapies. This involves a rigorous process of preclinical development to evaluate the efficacy and safety of new analogues.

This translational pathway includes several key stages:

Lead Optimization : Once a promising analogue is identified through screening, its structure is further modified to improve its drug-like properties. This involves enhancing its potency and selectivity while minimizing off-target effects. researchoutreach.org

In Vivo Efficacy Studies : The optimized compounds are tested in animal models of disease to confirm that the biological activity observed in vitro translates to a therapeutic effect in a living organism. For example, a 5,7-disubstituted isoquinoline inhibitor was shown to be effective in a mouse model of rheumatoid arthritis. researchoutreach.org Similarly, isoquinoline thiosemicarbazone derivatives have demonstrated in vivo efficacy against aggressive leukemias. escholarship.org

Pharmacokinetic and Toxicity Profiling : A critical part of preclinical development is understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Comprehensive toxicity studies are also conducted to ensure the compound is safe for human use. AI and in silico models are increasingly used to predict these profiles early in the development process. mdpi.combenthamdirect.com

At least 38 drugs based on the isoquinoline scaffold are already in clinical use or trials for a wide range of diseases, demonstrating the therapeutic potential of this class of compounds. nih.gov The continued preclinical development of novel analogues derived from this compound holds the promise of delivering new and improved treatments for various unmet medical needs. amerigoscientific.comrsc.org

Q & A

Q. What are the standard synthetic routes for 3-Bromo-7-chloroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Pathways : Common methods include halogenation of isoquinoline precursors. For example, bromination at position 3 using bromine or NBS (N-bromosuccinimide) in inert solvents (e.g., DCM or CCl₄) at 0–25°C, followed by chlorination at position 7 using POCl₃ or Cl₂ gas under controlled conditions .

- Optimization : Reaction temperature, solvent polarity, and stoichiometry of halogenating agents are critical. For instance, excess bromine may lead to di-substitution, while low temperatures improve regioselectivity .

- Yield Analysis : Typical yields range from 50–75%. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Purity (>95%) can be confirmed via HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–9.0 ppm). Br and Cl substituents cause deshielding and splitting .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 246.9 (C₉H₅BrClN). Isotopic patterns for Br (1:1) and Cl (3:1) should align with theoretical ratios .

- X-ray Crystallography : Resolves positional ambiguity of halogens. Requires single crystals grown via slow evaporation in EtOH/CHCl₃ .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, SciFinder, and CAS databases. Exclude studies lacking purity validation (>95%) or proper controls .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., HIV protease inhibition in vs. kinase inhibition in ). Adjust for variables like cell lines or solvent effects .

- Experimental Replication : Reproduce key studies under controlled conditions, ensuring identical reagents and protocols. Use ANOVA to assess inter-lab variability .

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., -OMe or -NO₂) at position 1 to steer cross-coupling reactions (Suzuki, Ullmann) toward desired positions .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination at position 4, avoiding competing reactions at Br/Cl sites. Monitor via TLC and in-situ IR .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites. Compare Fukui indices to prioritize electrophilic/nucleophilic attack .

Q. How should researchers design experiments to validate the metabolic stability of this compound-based candidates?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms. A ≥50% inhibition at 10 μM indicates high risk. Include positive controls (ketoconazole for CYP3A4) .

- Structural Modifications : If instability is observed, introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to reduce oxidative metabolism .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Standardized Protocols : Use USP <1231> guidelines. Prepare saturated solutions in PBS (pH 7.4), DMSO, and EtOH. Shake at 25°C for 24 hrs, filter (0.22 μm), and quantify via UV-Vis (λmax ~270 nm) .

- Critical Factors : Note differences in particle size (micronized vs. crystalline) and pH (adjust with HCl/NaOH). Purity >98% is required to avoid surfactant effects .

- Data Harmonization : Apply Bland-Altman plots to compare literature values. Outliers may arise from unaccounted polymorphic forms (e.g., anhydrous vs. hydrate) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。